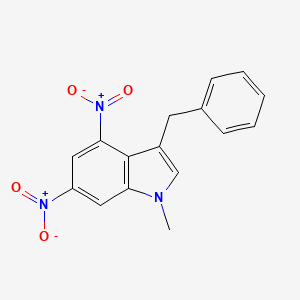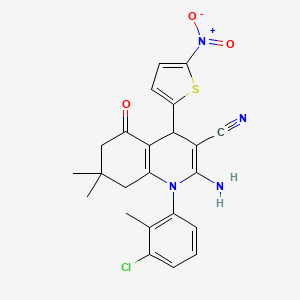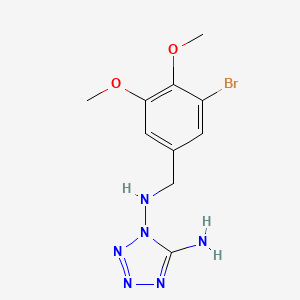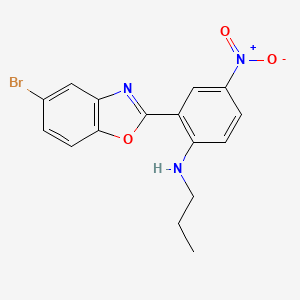![molecular formula C22H19N5O3 B4328749 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328749.png)
9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile
Vue d'ensemble
Description
9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a heterocyclic compound that contains a benzimidazole ring system and a quinoline ring system, which makes it an interesting molecule to study.
Mécanisme D'action
The mechanism of action of 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Additionally, it may disrupt the function of bacterial and fungal cell membranes, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile are also not fully understood. However, studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer properties. It has also been shown to have antibacterial and antifungal activity, suggesting that it may disrupt the function of bacterial and fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile in lab experiments is its potential to inhibit the growth of cancer cells and bacteria/fungi. This makes it a useful compound for studying the mechanisms of cancer cell growth and bacterial/fungal cell membrane function. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile. One potential area of research is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, research could focus on developing more efficient synthesis methods for this compound, as well as investigating its potential use in other areas, such as antifungal and antibacterial agents. Finally, further studies could be conducted to better understand the mechanism of action of this compound and its potential side effects.
Applications De Recherche Scientifique
The potential applications of 9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile in scientific research are diverse. This compound has been studied for its anticancer properties, as it has been found to inhibit the growth of various cancer cell lines. Additionally, it has been investigated for its potential use as an antibacterial and antifungal agent.
Propriétés
IUPAC Name |
9,10-dimethyl-2-morpholin-4-yl-3-nitrobenzimidazolo[1,2-a]quinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3/c1-13-7-17-19(8-14(13)2)26-18-11-20(25-3-5-30-6-4-25)21(27(28)29)10-15(18)9-16(12-23)22(26)24-17/h7-11H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGHUFYUOWXOAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N3C4=CC(=C(C=C4C=C(C3=N2)C#N)[N+](=O)[O-])N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Dimethyl-2-(morpholin-4-yl)-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-6-(4-chlorophenyl)-1,3-dimethyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B4328678.png)
![ethyl 5-nitro-2-oxo-1,1',2,2',5',6',7',7a'-octahydrospiro[indole-3,3'-pyrrolizine]-1'-carboxylate](/img/structure/B4328686.png)
![4-(2-fluorophenyl)-3-(2-furyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4328697.png)


![2-morpholin-4-yl-3-nitrobenzimidazo[1,2-a]quinoline-6-carbonitrile](/img/structure/B4328724.png)
![10-[2-(3,4-diethoxyphenyl)ethyl]-9-methyl-11-oxo-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6-triene-12-carboxylic acid](/img/structure/B4328725.png)
![5,7-diphenyl-2-pyridin-2-yl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4328730.png)
![methyl 4-{3-[(5-bromo-2-furoyl)amino]-5-methyl-1H-pyrazol-1-yl}butanoate](/img/structure/B4328734.png)


![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B4328754.png)